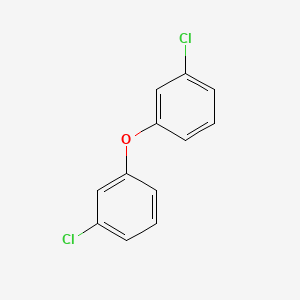

bis(3-chlorophenyl) ether

CAS No.: 6903-62-4

Cat. No.: VC8131647

Molecular Formula: C12H8Cl2O

Molecular Weight: 239.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6903-62-4 |

|---|---|

| Molecular Formula | C12H8Cl2O |

| Molecular Weight | 239.09 g/mol |

| IUPAC Name | 1-chloro-3-(3-chlorophenoxy)benzene |

| Standard InChI | InChI=1S/C12H8Cl2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H |

| Standard InChI Key | RQMZSXZFMWCEET-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)OC2=CC(=CC=C2)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)OC2=CC(=CC=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Bis(3-chlorophenyl) ether features two chlorinated benzene rings connected by an ether linkage (), with chlorine atoms substituted at the meta positions (carbon 3) of each ring. This substitution pattern distinguishes it from isomers such as bis(4-chlorophenyl) ether, which exhibits para-substitution . The meta configuration influences its electronic and steric properties, impacting reactivity and intermolecular interactions.

The low water solubility and high octanol-water partition coefficient () suggest significant hydrophobicity, predisposing the compound to bioaccumulation in lipid-rich tissues .

Synthesis and Industrial Production

Ullmann Coupling Reaction

The most documented synthesis route involves the Ullmann reaction, a copper-catalyzed coupling of aryl halides with phenols. A patented method (CN101423460A) details the preparation of chlorinated diphenyl ethers using meta-dichlorobenzene and phenol under optimized conditions :

Key Steps:

-

Reactants:

-

Meta-dichlorobenzene (650 g)

-

Phenol (94 g)

-

Catalyst: Nano-sized cuprous chloride (2.5 g, 600 nm)

-

Solvent: -Dimethylacetamide (150 g) and toluene (50 mL)

-

-

Conditions:

-

Temperature: 160–165°C

-

Duration: 12 hours

-

Byproduct Removal: Azeotropic distillation of water using toluene

-

-

Yield: 85.7% (3-chlorodiphenyl ether) with 99.5% purity (gas chromatography) .

Solvent and Catalyst Optimization

The choice of solvent system (polar -dimethylacetamide with non-polar toluene) enhances reaction efficiency by stabilizing intermediates and facilitating azeotropic dehydration. Nano-sized copper catalysts increase surface area, accelerating the coupling process .

Applications and Industrial Use

Chemical Intermediates

Bis(3-chlorophenyl) ether serves as a precursor in synthesizing:

-

Pyridine Derivatives: Chlorinated diphenyl ethers are employed in constructing multi-substituted pyridines, as evidenced by their use in palladium-catalyzed cross-coupling reactions .

-

Polymer Additives: Their thermal stability makes them candidates for flame retardants or plasticizers, though specific applications remain proprietary.

Capacitor Fluids

Analogous to 4-bromophenyl phenyl ether, bis(3-chlorophenyl) ether may function as a dielectric fluid in capacitors, leveraging its non-conductive and heat-resistant properties .

Environmental and Toxicological Profile

Ecotoxicity

Data extrapolated from 4-bromophenyl phenyl ether (a structural analog) highlight potential risks:

Chronic exposure impairs survival and growth in aquatic organisms, with bioaccumulation factors exceeding 1,000 in fish .

Biodegradation

4-Chlorophenyl phenyl ether undergoes rapid degradation in acclimated sewage sludge, suggesting potential microbial metabolism pathways for the 3-chloro isomer under aerobic conditions .

Future Research Directions

-

Toxicokinetics: Elucidate absorption, distribution, and excretion mechanisms in mammalian models.

-

Advanced Remediation: Develop photocatalytic degradation methods using TiO₂ or ZnO nanoparticles.

-

Green Synthesis: Explore microwave-assisted or solvent-free Ullmann reactions to reduce environmental footprint.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume